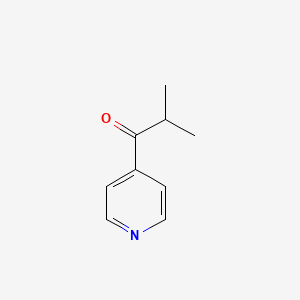

2-Methyl-1-(pyridin-4-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-4-yl)propan-1-one is a chemical compound with the CAS Number: 60148-10-9 . It has a molecular weight of 149.19 and its IUPAC name is 2-methyl-1-(4-pyridinyl)-1-propanone . It is typically in liquid form .

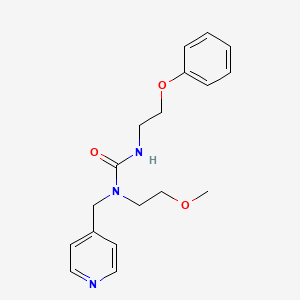

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a liquid . Its boiling point is 57 °C at a pressure of 0.4 Torr .Scientific Research Applications

Coordination Chemistry and Metal Clusters

- Synthesis and Characterization of Metal Clusters : 2-Methyl-1-(pyridin-4-yl)propan-1-one is used in the synthesis of complex metal clusters. For instance, a nonanuclear Ni(II) cluster was synthesized using a pyridyl-alcohol ligand derivative, exhibiting distinctive magnetic and catalytic properties for ethylene oligomerization (Massard, Rogez, & Braunstein, 2014).

Catalysis

- Catalytic Applications : This compound has been utilized in the formation of palladium(II) complexes serving as catalysts for the methoxycarbonylation of olefins. Such complexes demonstrate significant activity in converting higher olefins to linear and branched esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Molecular Aggregation and Quantum Chemistry

- Molecular Aggregation Studies : In a study exploring molecular aggregates in liquid mixtures, this compound was found to shift the ring vibration band of hydrogen-bonded aggregates, with quantum-chemical calculations confirming these shifts (Tukhvatullin, Hudayberdiev, Jumabaev, Hushvaktov, & Absanov, 2010).

Molecular Synthesis

- Synthesis of Novel Compounds : It's involved in the synthesis of derivatives like 1-(pyridin-4-yl)-3,6-diazahomoadamantane, which are intermediate products in the synthesis of compounds with functional substituents at the bridging carbon atom in the homoadamantane skeleton (Kuznetsov, Mazhed, & Serova, 2010).

Transition Metal Complexes

- Formation of Transition Metal Complexes : Research indicates the use of this compound in forming first-row transition metal complexes with a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. These complexes show potential in applications like catalysis (Schmidt, Wiedemann, & Grohmann, 2011).

Redox Chemistry

- Redox Properties in Copper(II) Complexes : This compound is also key in synthesizing ligands for copper(II) complexes, influencing the Cu(I)/Cu(II) redox couple. Such studies contribute to a better understanding of redox processes in metal complexes (Jozwiuk, Wang, Powell, & Houser, 2013).

Photoreactivity and Tautomerization

- Photoreactivity Studies : The compound's derivatives are studied for their photoreactive properties, such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, important in understanding photochemical processes (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Properties

IUPAC Name |

2-methyl-1-pyridin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQREMPZQWXKAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)

![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

![(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine](/img/structure/B2669505.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)